molecular formula C9H6F6 B1197328 3,5-Bis(trifluoromethyl)toluene CAS No. 75462-61-2

3,5-Bis(trifluoromethyl)toluene

Cat. No. B1197328
CAS RN: 75462-61-2
M. Wt: 228.13 g/mol
InChI Key: WGUXTQDCAZNJIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)toluene and related compounds often involves halogenated intermediates. For example, the synthesis of palladium(II) complexes bearing pincer ligands derived from brominated versions of similar compounds demonstrates the utility of these materials in catalysis and the importance of their synthesis methods in creating complex inorganic compounds (Hurtado et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 3,5-Bis(trifluoromethyl)toluene has been elucidated through various spectroscopic methods and single-crystal X-ray diffraction. These analyses reveal detailed insights into their geometrical arrangements and electronic structures, which are crucial for understanding their reactivity and properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

3,5-Bis(trifluoromethyl)toluene participates in a variety of chemical reactions, leveraging its fluorinated methyl groups for unique reactivity. This includes its use in polymerization processes and C–C coupling reactions, which are fundamental for the synthesis of polymeric materials and complex organic molecules, respectively (Hurtado et al., 2010).

Physical Properties Analysis

The physical properties of 3,5-Bis(trifluoromethyl)toluene and its derivatives, such as solubility, thermal stability, and mechanical strength, are influenced significantly by the trifluoromethyl groups. These properties are critical for their application in material science and engineering fields (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties of 3,5-Bis(trifluoromethyl)toluene, including its reactivity in organic synthesis, its role as an intermediate in the production of various organic compounds, and its application in the synthesis of novel materials, demonstrate its versatility and importance in chemical research (Saleur, Bouillon, & Portella*, 2001).

Scientific Research Applications

Application 1: Synthesis of Pyrazole Derivatives

  • Summary of Application : 3,5-Bis(trifluoromethyl)toluene is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application : The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results or Outcomes : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

Application 2: FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : 3,5-Bis(trifluoromethyl)toluene is used in the synthesis of FDA-approved drugs .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
  • Results or Outcomes : The trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .

Application 3: Chemical Derivatization of Amino-Functionalized Model Surfaces

  • Summary of Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of 3,5-Bis(trifluoromethyl)toluene, is used in chemical derivatization of amino-functionalized model surfaces .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Synthesis of Fluometuron

  • Summary of Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
  • Methods of Application : It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Organic/Fluorous Hybrid Solvent

  • Summary of Application : Trifluorotoluene is applicable in fluorous synthesis as an organic/fluorous hybrid solvent .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 6: Synthesis of N-1-Phenylethyl-3,5-bis(trifluoromethyl)aniline

  • Summary of Application : 3,5-Bis(trifluoromethyl)toluene was used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

3,5-Bis(trifluoromethyl)toluene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid dust formation, not to get in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

properties

IUPAC Name

1-methyl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXTQDCAZNJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226394
Record name 3,5-Ditrifluoromethylbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)toluene

CAS RN

75462-61-2
Record name 3,5-Ditrifluoromethylbenzyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Ditrifluoromethylbenzyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Ankner, AS Stålsmeden, G Hilmersson - Chemical Communications, 2013 - pubs.rsc.org
A novel electron poor protection group for amines has been developed. It undergoes rapid cleavage by SmI2–Et3N–H2O and its orthogonality towards the regular benzyl carbamate …
Number of citations: 8 pubs.rsc.org
CC Han, JI Brauman - Journal of the American Chemical Society, 1988 - ACS Publications
Single electron transfer (SET) processes have been implicated in a wide variety of reactions, especially those of carbanions. 1-4 The connection between SET and other reactions, …
Number of citations: 13 pubs.acs.org
M Zhong, JI Brauman - Journal of the American Chemical Society, 1996 - ACS Publications
The gas-phase reaction between enolate anions RCOCH 2 - and CF 3 COCl has been studied using FT-ICR. Carbon and oxygen acylation with CF 3 COCl gives distinct ion products. …
Number of citations: 48 pubs.acs.org
CC Han, JI Brauman - Journal of the American Chemical Society, 1989 - ACS Publications
Gas-phase proton transfer from toluenes to benzyl anions Page 1 J. Am. Chem.Soc. 1989, 111, 6491-6496 6491 (vinyl group) and the frame behave as rigid units has been assumed as …
Number of citations: 47 pubs.acs.org

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